molecular formula C8H12O3 B2886317 Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate CAS No. 2090136-69-7

Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate

Cat. No.: B2886317
CAS No.: 2090136-69-7
M. Wt: 156.181
InChI Key: BFKGMKLRLZTVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate ( 2090136-69-7) is a high-purity spirocyclic building block designed for advanced research and development. With a molecular formula of C 8 H 12 O 3 and a molecular weight of 156.18 g/mol, this compound is characterized by its unique spiro[2.3]hexane scaffold, which incorporates both an ester and a hydroxyl functional group . This distinct structure provides high three-dimensionality and conformational rigidity, making it a valuable intermediate in medicinal chemistry and drug discovery . The primary research value of this compound lies in its application as a versatile synthon for constructing more complex molecules. Spirocyclic compounds of this class are frequently explored as constrained scaffolds in pharmaceutical research, with potential applications in the development of agents with anti-inflammatory and antioxidant properties . The presence of both hydroxym and ester groups offers multiple sites for chemical modification; the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the hydroxyl group can be further functionalized . This allows researchers to fine-tune the molecule's physicochemical properties and create diverse compound libraries for screening. This product is offered with a guaranteed purity of 95% and is intended for research applications only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-hydroxyspiro[2.3]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-7(10)6-4-8(6)2-5(9)3-8/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKGMKLRLZTVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090136-69-7
Record name methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with a suitable esterifying agent in the presence of a base . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Spirocyclic Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS Number Reference
This compound 5-OH, 1-COOCH₃ C₈H₁₂O₃ 156.18 (est.) Not explicitly listed
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 5-CH₃, 1-oxa, 2-COOCH₃ C₈H₁₂O₃ 156.18 1697809-56-5
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate 1-oxa, 5-COOCH₃ C₇H₁₀O₃ 142.15 175881-34-2
5,5-Difluorospiro[2.3]hexane-1-carboxylic acid 5,5-F₂, 1-COOH C₇H₈F₂O₂ 162.13 2303040-09-5

Physicochemical Properties

  • Fluorinated derivatives (e.g., CAS 2303040-09-5) exhibit higher lipophilicity, as evidenced by their molecular weights and LogP values.
  • Thermal Stability: Ethyl 5-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylate (CAS 2130943-32-5) demonstrates stability under standard storage conditions, suggesting similar behavior for the methyl ester variant.

Research Findings and Key Insights

Bioactivity : Hydroxylated spiro compounds exhibit enhanced receptor binding due to hydrogen-bonding interactions, as seen in ADL5859.

Metabolic Stability : Fluorinated derivatives (e.g., CAS 2303040-09-5) show prolonged half-lives in vitro, attributed to reduced oxidative metabolism.

Synthetic Challenges: The introduction of hydroxyl groups in spiro systems requires careful optimization to avoid side reactions, as noted in studies on diketene-derived spiro lactones.

Biological Activity

Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a spirocyclic structure, which is known to confer unique biological properties. The synthesis of this compound typically involves cyclization reactions that can be catalyzed by various methods, including palladium(0) catalysis. A detailed synthesis pathway includes the reaction of specific ketene acetals under controlled conditions to yield the desired spiro compound.

Antioxidant Activity

Research indicates that compounds with spirocyclic structures often exhibit significant antioxidant activity . This compound has been tested for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrate that this compound can inhibit cell proliferation in human cancer cells, suggesting potential applications in cancer therapy.

Cell Line IC50 (µM) Effect
RKO60.70Moderate inhibition
PC-349.79Strong inhibition
HeLa78.72Moderate inhibition

This table summarizes the inhibitory concentration (IC50) values obtained from cytotoxicity assays, indicating that this compound exhibits varying levels of potency against different cell lines.

Leishmanicidal Activity

Another significant biological activity observed is the leishmanicidal effect against Leishmania mexicana. This finding is particularly relevant given the urgent need for effective treatments against leishmaniasis, a disease caused by parasitic protozoa.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve:

  • Antioxidant pathways : Reducing oxidative stress within cells.
  • Cell cycle arrest : Inducing apoptosis in cancer cells.
  • Inhibition of metabolic pathways : Targeting specific enzymes involved in parasite metabolism.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • Cytotoxicity Study : A comprehensive study evaluated this compound's effects on five human tumor cell lines using MTS assays, revealing significant cytotoxicity particularly against prostate and cervical cancer cells.
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound could effectively reduce reactive oxygen species (ROS) levels, highlighting its potential as an antioxidant agent.
  • Leishmanicidal Testing : The compound exhibited promising activity against promastigotes of Leishmania mexicana, with further investigations ongoing to elucidate its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves multi-step reactions. Key steps may include:

  • Epoxidation : Starting from cyclopropane derivatives (e.g., methylenecyclobutane precursors), epoxidation introduces oxygen atoms to form spirooxirane intermediates .
  • Isomerization : Using strong bases like lithium diisopropylamide (LDA) in aprotic solvents (THF) to rearrange intermediates into the spirocyclic framework .
  • Esterification : Final carboxylation or hydroxyl protection steps to yield the methyl ester .
  • Critical Factors : Reaction temperature (0°C to −78°C for LDA-mediated steps), solvent polarity, and catalyst choice (e.g., Cu(I) for stereochemical control) significantly impact yield and stereoselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Distinct signals for the spirocyclic methyl group (~1.2–1.5 ppm), hydroxyl proton (broad singlet at ~5 ppm), and ester methyl (~3.7 ppm). Coupling constants (J values) help confirm ring fusion geometry .
  • ¹³C NMR : Peaks for the spiro carbon (quaternary, ~80–90 ppm), ester carbonyl (~170 ppm), and hydroxyl-bearing carbon (~70 ppm) .
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and hydroxyl O–H (~3400 cm⁻¹) .
  • MS : Molecular ion peak (M⁺) matching the molecular weight (e.g., ~170–180 g/mol) and fragmentation patterns (e.g., loss of –COOCH₃ or –OH groups) .

Q. What are the key solubility and stability properties of this compound under laboratory storage conditions?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMSO, THF) are optimal due to the ester and hydroxyl groups. Limited solubility in water (logP ~1.5–2.0 predicted) .
  • Stability :
  • pH Sensitivity : Hydrolysis of the ester group occurs under strongly acidic/basic conditions. Stable at pH 4–8 in aqueous buffers .
  • Storage : Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How does the spirocyclic framework influence the compound’s reactivity in ring-opening or substitution reactions?

  • Methodological Answer :

  • Ring-Opening : The strained spiro[2.3]hexane core undergoes nucleophilic attack at the spiro carbon. For example:
  • Acid-Catalyzed Hydrolysis : Yields 5-hydroxyspiro[2.3]hexane-1-carboxylic acid via ester cleavage .
  • Grignard Reagents : Substitution at the spiro carbon generates alkylated derivatives .
  • Steric Effects : The methyl and hydroxyl groups create steric hindrance, directing regioselectivity in reactions (e.g., preferential attack at less hindered positions) .

Q. What computational methods (e.g., DFT, MD simulations) are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase or aromatase) based on the hydroxyl and ester moieties’ hydrogen-bonding potential .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • MD Simulations : Simulate lipid bilayer penetration to assess bioavailability, leveraging the compound’s logP (~2.0) and polar surface area (~50 Ų) .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. neuroprotective effects) be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify therapeutic vs. cytotoxic thresholds .
  • Target Profiling : Use kinase/GPCR panels to differentiate off-target effects. For example, neuroprotection may involve NMDA receptor modulation, while antimicrobial activity could relate to membrane disruption .
  • Metabolite Analysis : LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) contributing to observed effects .

Comparative Analysis of Structural Analogs

Compound NameKey Structural FeaturesBiological ActivityUnique Aspects vs. Target CompoundReference
Methyl 5-methoxy-spiro[2.3]hexaneMethoxy group instead of hydroxylAntimicrobial (Gram-positive)Enhanced lipophilicity (logP ~2.5)
5-Hydroxyspiro[2.3]hexane-1-acidCarboxylic acid instead of methyl esterNeuroprotective (in vitro)Higher aqueous solubility (logP ~0.8)
Ethyl 5-azaspiro[2.3]hexaneNitrogen atom in spiro ringEnzyme inhibition (e.g., kinases)Altered hydrogen-bonding capacity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.